3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-5-17(12-15(14)2)18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXGWOALKDYULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic synthesisCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related molecules, focusing on substituent effects, conformational properties, and inferred biological implications.
Substituent Variations on the Benzamide Core
- 4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide () : Features 4-chloro and 4-chlorobenzoyl groups. Chlorine atoms increase electron density and may influence binding affinity via halogen bonding. The crystal structure reveals a chair conformation for the piperidine ring and intermolecular hydrogen bonding (O–H···O, N–H···O), suggesting stable packing and solubility characteristics .
- (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (): Dichloro substitution and pyrimidine-pyridine linkage likely enhance target selectivity (e.g., EGFR inhibition). LCMS data ([M+H]+ = 447.1) and NMR shifts (δ 11.01 ppm for amide NH) highlight distinct electronic environments compared to the dimethyl-substituted target compound .
Table 1: Benzamide Substituent Comparison
Piperidine Ring Modifications
- Target Compound : Pyrimidin-2-yl substituent on piperidine enables hydrogen bonding via pyrimidine nitrogen atoms.
- 3,4-Dimethyl-N-[1-(3-Phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide () : Pyrazolyl substituent introduces aromaticity but lacks pyrimidine’s hydrogen-bonding capacity. This may reduce affinity for targets requiring N–H interactions (e.g., kinase ATP pockets) .
- 2,4-Diarylaminopyrimidine Derivatives (): Pyrazolo[3,4-d]pyrimidin-4-yl groups in these compounds exhibit computational binding affinity trends correlated with substituent bulk and electronic effects, suggesting the target compound’s pyrimidine group may optimize steric and electronic complementarity .
Table 2: Piperidine Substituent Impact
Conformational and Crystallographic Insights
- The 4-chloro derivative () adopts a chair conformation for the piperidine ring, with substituent benzene rings inclined at an angle. This conformation may influence binding pocket accessibility compared to the target compound’s pyrimidine orientation .
- Hydrogen-bonding networks (e.g., O–H···O in ) correlate with crystal stability and solubility, suggesting the target compound’s methyl groups might reduce such interactions, favoring lipophilic environments .
Biological Activity
3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and research findings.
Compound Overview
Chemical Structure : The compound features a benzamide core with dimethyl substitutions and a pyrimidinyl-piperidinyl moiety. Its IUPAC name is 3,4-dimethyl-N-[(1-pyrimidin-2-yl)piperidin-4-yl)methyl]benzamide.
Molecular Formula : C19H24N4O
CAS Number : 1235048-30-2
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and antiviral agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In one study, the compound demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | More effective than 5-FU |
| MDA-MB-231 | 1.75 - 9.46 | Better than 5-FU |
Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. In vitro studies have reported activity against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
The proposed mechanism of action for the anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. This includes targeting the epidermal growth factor receptor (EGFR), which plays a pivotal role in tumor growth and metastasis .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions using various reagents such as amines and aldehydes. The following outlines common synthetic routes:
- Formation of Benzamide Core : Reaction between substituted benzoic acid and amines.
- Pyrimidine-Piperidine Linkage : Coupling reactions involving pyrimidine derivatives and piperidine compounds under controlled conditions.
Common Synthetic Reagents
| Reagent Type | Examples |
|---|---|
| Amines | N,N-Dimethyl-piperidine |
| Aldehydes | Formaldehyde |
| Catalysts | Palladium-based catalysts |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of the compound on various cancer cell lines, revealing its ability to induce apoptosis significantly.
- Toxicity Assessment : In vivo studies showed no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
- Pharmacokinetics : The compound exhibited a moderate clearance rate with sufficient oral bioavailability (31.8%) after administration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves two main steps:
- Step 1 : Preparation of the piperidine intermediate. For example, 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine can be synthesized via nucleophilic substitution between 2-chloropyrimidine and 4-(aminomethyl)piperidine under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine .
- Step 2 : Amide bond formation. The benzamide group is introduced using mixed anhydride methods (e.g., coupling 3,4-dimethylbenzoic acid with the amine intermediate via ethyl chloroformate and N-methylpiperidine to minimize racemization ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the pyrimidinyl proton signals appear as doublets near δ 8.3–8.5 ppm, while the piperidine methylene protons resonate as multiplets around δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the piperidine ring and spatial orientation of substituents) by analyzing hydrogen-bonding networks (e.g., N–H···O interactions between amide groups and solvent molecules) .
- HPLC-MS : Validates purity (>98%) and molecular weight using reverse-phase C18 columns with acetonitrile/water mobile phases and ESI+ detection .
Advanced Research Questions
Q. How can conflicting NMR data for piperidine ring conformers be resolved during structural analysis?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split signals caused by slow ring-flipping dynamics .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts for different conformers (e.g., chair vs. boat) and compare with experimental data .
- Crystallographic Validation : X-ray structures provide definitive evidence of the dominant conformer in the solid state, which can correlate with solution-phase behavior .
Q. What strategies minimize byproduct formation during the amide coupling step?
- Methodological Answer :
- Reagent Selection : Replace carbodiimides (e.g., DCC) with mixed anhydrides or active esters (e.g., HATU) to reduce urea byproducts .
- Solvent Optimization : Use anhydrous DCM or THF to suppress hydrolysis of the activated intermediate.
- Stoichiometric Control : Limit the benzoyl chloride/amine ratio to 1.1:1 to prevent over-acylation. Excess amine can be scavenged with silica-bound sulfonic acid resins .
- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or in situ IR spectroscopy (disappearance of the carboxylic acid O–H stretch at 2500–3300 cm) .
Q. How do hydrogen-bonding interactions in the crystal lattice influence solubility and stability?
- Methodological Answer :
- Crystal Packing Analysis : X-ray structures reveal O–H···O and N–H···O interactions between the amide group and solvent/water molecules, forming extended sheets. These interactions reduce solubility in non-polar solvents but enhance stability via lattice energy .
- Solubility Testing : Compare dissolution rates in DMSO (high) vs. hexane (low) using UV-Vis spectroscopy. Correlate results with calculated LogP values (e.g., ClogP ~3.2 predicts moderate lipophilicity) .
- Accelerated Stability Studies : Store crystals at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Amide hydrolysis is the primary degradation pathway under acidic conditions (pH 3) .
Q. What computational approaches predict target receptor interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to hypothetical targets (e.g., kinase domains). The pyrimidine and benzamide moieties often form π-π stacking with aromatic residues (e.g., Phe80 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-receptor complex integrity .
- SAR Studies : Synthesize analogs (e.g., replacing pyrimidine with pyridine) and compare IC values in enzyme assays to validate computational predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed melting points?
- Methodological Answer :
- Purity Verification : Recheck via DSC (differential scanning calorimetry) to detect eutectic mixtures. Impurities >2% can depress melting points by 10–20°C .
- Polymorph Screening : Recrystallize from different solvents (e.g., acetone vs. methanol) to isolate polymorphs. Compare PXRD patterns with computational predictions (Mercury CSD) .
- Thermogravimetric Analysis (TGA) : Rule out solvent retention (e.g., monohydrate vs. anhydrous forms) by measuring weight loss near 100°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
